molecular formula C17H10N2O5S B4078423 (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate

(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate

Cat. No.: B4078423
M. Wt: 354.3 g/mol
InChI Key: GFQQETMUVAVWFA-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is a complex organic compound that integrates the structural features of both isoindoline and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate typically involves the condensation of quinoline derivatives with isoindoline-1,3-dione. One common method involves the reaction of quinoline-8-sulfonyl chloride with isoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-8-sulfonic acid derivatives.

    Reduction: Reduction reactions can yield quinoline-8-sulfonamide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline or isoindoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinoline and isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .

Medicine

In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its structural properties contribute to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The quinoline moiety is known to interact with DNA and proteins, while the isoindoline-1,3-dione structure can form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonic acid: Similar in structure but lacks the isoindoline-1,3-dione moiety.

    Isoindoline-1,3-dione derivatives: Similar in structure but lack the quinoline moiety.

    Quinoline-8-sulfonamide: Similar but with an amide group instead of the sulfonate.

Uniqueness

(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is unique due to its combined structural features of both quinoline and isoindoline-1,3-dione. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) quinoline-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5S/c20-16-12-7-1-2-8-13(12)17(21)19(16)24-25(22,23)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQQETMUVAVWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate
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(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate
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(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate

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